molecular formula C11H18N2O5 B159641 (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid CAS No. 135415-24-6

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Cat. No. B159641
CAS RN: 135415-24-6
M. Wt: 258.27 g/mol
InChI Key: OSDJTBDQUFFDTG-ZETCQYMHSA-N
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Description

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (hereafter referred to as Boc-AOP) is a synthetic organic compound that has shown promise in a variety of scientific research applications. It has been used in a range of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Construction of Cyclic γ-Aminobutyric Acid Analogues

Susanne Petz et al. (2019) reported the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing a de Mayo reaction. This process involved an intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a subsequent fragmentation reaction of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex organic structures with potential biological activity (Petz, Allmendinger, Mayer, & Wanner, 2019).

Synthesis of Pyrrolidinone Derivatives

In a study by M. Pinza and G. Pifferi (1978), esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids were synthesized. These compounds, regarded as dehydration products of 4-hydroxy-2-pyrrolidinones or cyclic derivatives of 4-aminoisocrotonic acid, were explored for their potential effects on learning and memory processes (Pinza & Pifferi, 1978).

Crystal Structure Analysis

Hyunjin Park et al. (2016) conducted a study on the crystal structure of a pyridine herbicide, demonstrating the compound's utility in structural biology and chemistry. The study elucidated how intermolecular hydrogen bonds and weak π–π interactions connect chains of molecules into a three-dimensional network, offering insights into the structural aspects of similar compounds (Park, Choi, Kwon, & Kim, 2016).

Carboannulation and Functionalization of Heterocycles

N. Syrota et al. (2020) explored an efficient method for the annulation of the pyridine ring, leading to the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This research underlines the compound's applicability in heterocyclic chemistry, particularly in synthesizing and functionalizing triazolopyridines (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).

Quantum Chemical Investigation

A study by M. Bouklah et al. (2012) involved DFT and quantum-chemical calculations to investigate the molecular properties of substituted pyrrolidinones, including those related to "(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid". This research provides valuable insights into the electronic properties and molecular dynamics of such compounds, contributing to the understanding of their reactivity and stability (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJTBDQUFFDTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563411
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

CAS RN

135415-24-6
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135415-24-6
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